molecular formula C12H18N2O2 B6896843 N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide

N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide

Cat. No.: B6896843
M. Wt: 222.28 g/mol
InChI Key: RUJOHXKPEJGOIF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a cyclopentyl group, which is further substituted with a dimethylamino group

Properties

IUPAC Name

N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)10-6-5-9(8-10)13-12(15)11-4-3-7-16-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJOHXKPEJGOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a series of reactions starting from cyclopentanone. The ketone group in cyclopentanone is first reduced to form cyclopentanol, which is then converted to cyclopentyl bromide through a substitution reaction with hydrobromic acid.

    Introduction of the Dimethylamino Group: The cyclopentyl bromide is then reacted with dimethylamine to introduce the dimethylamino group, forming N-(3-dimethylamino)cyclopentylamine.

    Formation of the Furan-2-carboxamide: The final step involves the reaction of N-(3-dimethylamino)cyclopentylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Chemical Reactions Analysis

N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex furan derivatives, which are valuable intermediates in organic synthesis.

    Biology: Furan derivatives, including N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: Furan derivatives are used in the production of various industrial chemicals, including solvents, resins, and polymers.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[3-(dimethylamino)cyclopentyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(dimethylamino)cyclohexyl]-N-phenyl-furan-2-carboxamide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group. It has been studied for its potential antidepressant activity.

    Furanyl UF-17: This compound is structurally similar and has been investigated for its potential as an opioid receptor ligand.

    2,5-Dimethyl-N-[(2-benzyl)thio]ethyl furan-3-carboxamide: This compound has shown micromolar potency against the H5N1 virus and is being studied for its antiviral activity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the furan ring with the cyclopentyl and dimethylamino groups, which may confer distinct biological activities and chemical reactivity.

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